1-Nitro-2-(phenoxymethyl)benzene
Description
1-Nitro-2-(phenoxymethyl)benzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the 1-position and a phenoxymethyl (-OCH₂C₆H₅) group at the 2-position. The nitro group is strongly electron-withdrawing, while the phenoxymethyl substituent introduces steric bulk and moderate electron-donating effects via the ether oxygen. This compound is of interest in organic synthesis, particularly in catalytic reactions and as an intermediate in pharmaceuticals or agrochemicals. Its structural features influence reactivity, solubility, and stability, making comparisons with similar derivatives critical for applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23g/mol |
IUPAC Name |
1-nitro-2-(phenoxymethyl)benzene |
InChI |
InChI=1S/C13H11NO3/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2 |
InChI Key |
CNGZYNBBFKOWRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Physical Properties
The table below compares 1-nitro-2-(phenoxymethyl)benzene with analogous compounds differing in substituent type, position, or electronic effects:
Key Observations :
- Electron-withdrawing effects: The trifluoroethoxy group in 1-nitro-2-(2,2,2-trifluoroethoxy)benzene increases electron deficiency compared to phenoxymethyl, altering reactivity in electrophilic substitutions .
- Steric hindrance: The phenoxymethyl group introduces greater steric bulk than smaller substituents (e.g., prop-2-ynyloxy), affecting reaction kinetics and catalyst accessibility .
- Thermal stability: Symmetric nitroaromatics like 1-nitro-4-(4-nitrophenoxy)benzene exhibit higher melting points and stability due to crystallographic packing .
Reactivity in Catalytic Reactions
This compound’s nitro group is susceptible to reduction, forming intermediates like 2-(phenoxymethyl)aniline. Comparatively:
- 1-Nitro-2-(phenylethynyl)benzene : In hydrogenation reactions, Pd catalysts achieve full nitro-to-amine conversion, while Au catalysts promote cyclization to indoles (e.g., 2-phenylindole synthesis) .
- 1-Nitro-2-(prop-2-ynyloxy)benzene: The alkyne group enables click chemistry (e.g., triazole formation), a feature absent in phenoxymethyl derivatives .
- O-Nitrostilbene : The conjugated double bond facilitates photochemical isomerization and Diels-Alder reactions, highlighting divergent reactivity pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
